molecular formula C19H24N2O3 B2775844 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1396716-28-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2775844
CAS RN: 1396716-28-1
M. Wt: 328.412
InChI Key: LCUGNQCVKKPUSU-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been recently developed for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent for various neurological disorders.

Scientific Research Applications

Topoisomerase II Inhibition

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and its derivatives have been studied for their potential to inhibit mammalian topoisomerase II (topo II). Topo II is an enzyme critical for DNA replication and cell division, making it a target for anticancer drugs. In a study by Wentland et al. (1993), analogs of this compound demonstrated significant inhibitory effects on topo II, suggesting their potential utility in cancer therapy (Wentland et al., 1993).

Antibacterial Potency

The structure-activity relationship of compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been explored in the context of antibacterial activity. Domagala et al. (1988) synthesized and evaluated a series of similar compounds for their efficacy against bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. These studies reveal insights into the molecular design of antibacterial agents (Domagala et al., 1988).

Molecular Docking and Biological Activities

A deeper understanding of the interactions between molecules like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and biological targets can be gained through molecular docking studies. Sribalan et al. (2016) synthesized a series of compounds with a similar structure and assessed their biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. Molecular docking provided insights into how these compounds interact with biological enzymes, like cyclooxygenase (Sribalan et al., 2016).

Synthesis and Characterization

Research into the synthesis and characterization of compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is fundamental to their application in scientific research. Zhou et al. (2021) developed a synthetic method for a related compound, confirming its structure through various spectroscopic methods. This research contributes to the field of synthetic organic chemistry and drug development (Zhou et al., 2021).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-17-12-15(13-21(17)16-6-7-16)20-18(23)19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUGNQCVKKPUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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